molecular formula C16H14N2O3S B2497453 5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide CAS No. 2379994-62-2

5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B2497453
CAS No.: 2379994-62-2
M. Wt: 314.36
InChI Key: GRHZNHBIDSBHQN-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide is a complex organic compound that features a unique combination of cyclopropyl, furan, thiophene, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursorsThe final step usually involves the attachment of the cyclopropyl group under specific conditions to ensure the stability of the compound .

Industrial Production Methods

Industrial production methods for this compound are still under development, but they generally follow similar synthetic routes as those used in laboratory settings. Optimization of reaction conditions, such as temperature, pressure, and choice of catalysts, is crucial for scaling up the production while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione, while reduction can yield different alcohol derivatives .

Scientific Research Applications

5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide
  • 5-Furan-2yl [1,3,4]oxadiazole-2-thiol
  • 5-Furan-2yl-4H [1,2,4]triazole-3-thiol

Uniqueness

What sets 5-cyclopropyl-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1,2-oxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-cyclopropyl-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c19-16(13-7-15(21-18-13)10-3-4-10)17-8-12-6-11(9-22-12)14-2-1-5-20-14/h1-2,5-7,9-10H,3-4,8H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRHZNHBIDSBHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC3=CC(=CS3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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